3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-ethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-2-29-19-14-8-7-13-18(19)23(27)26-21-17-12-6-9-15-20(17)30-22(21)24(28)25-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQIXHQBVQRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
C–H Arylation at Position 3
The benzofuran core is functionalized via palladium-catalyzed C–H arylation using aryl iodides. For example, a benzofuran-2-carboxamide precursor undergoes regioselective arylation at the 3-position using [Pd(OAc)₂] as a catalyst and Ag₂CO₃ as an oxidant in dimethylacetamide (DMA) at 100°C. This step introduces an aryl group, which is subsequently modified.
Transamidation for Amide Installation
The arylated intermediate is subjected to a two-step transamidation. First, the carboxamide group is activated as an N-acyl-Boc-carbamate using Boc₂O and DMAP in acetonitrile at 60°C. Subsequent aminolysis with 4-ethoxybenzylamine in toluene at 60°C yields the target 3-(4-ethoxybenzamido) derivative. This method achieves yields of 75–84% for analogous compounds.
Advantages : High regioselectivity, modularity.
Limitations : Requires specialized directing groups and transition-metal catalysts.
Stepwise Amidation and Ester Conversion
Synthesis of Ethyl 3-Aminobenzofuran-2-Carboxylate
Ethyl 3-nitrobenzofuran-2-carboxylate is reduced using H₂/Pd-C in ethanol to yield the corresponding amine. Catalytic hydrogenation at 50 psi and 25°C typically achieves >90% conversion.
Acylation with 4-Ethoxybenzoyl Chloride
The amine intermediate is acylated with 4-ethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. Reaction at 0°C to room temperature for 6 hours affords ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate.
Carboxamide Formation
The ester is converted to the carboxamide via aminolysis. Using methanolic HCl, the ethyl ester is hydrolyzed to the carboxylic acid, which is then treated with thionyl chloride to form the acid chloride. Reaction with 4-(trifluoromethoxy)aniline in DCM at 0°C yields the final product.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | 4-Ethoxybenzoyl chloride, Et₃N | DCM | 0°C → RT | 85% |
| Aminolysis | SOCl₂, 4-(Trifluoromethoxy)aniline | DCM | 0°C | 78% |
Advantages : Straightforward for small-scale synthesis.
Limitations : Multiple purification steps required.
Direct Coupling Using Protected Intermediates
Boc Protection of Amine Groups
To prevent side reactions during subsequent steps, the 3-amino group of ethyl 3-aminobenzofuran-2-carboxylate is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). This yields ethyl 3-(Boc-amino)benzofuran-2-carboxylate, which is stable under acidic conditions.
Simultaneous Deprotection and Acylation
Deprotection with trifluoroacetic acid (TFA) in DCM liberates the free amine, which is immediately acylated with 4-ethoxybenzoyl chloride. This one-pot method reduces intermediate isolation steps.
Carboxamide Formation via Transamidation
The ester group is converted to the carboxamide using formamide and sodium methoxide in N-methylpyrrolidone (NMP) at 120°C. This method avoids the need for acid chloride intermediates.
Key Data :
Alternative Route: Nucleophilic Aromatic Substitution
Synthesis of 3-Fluoro-Benzofuran-2-Carboxamide
A fluorinated benzofuran-2-carboxamide is treated with 4-ethoxybenzamide in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C. Nucleophilic aromatic substitution replaces the fluorine atom with the 4-ethoxybenzamido group.
Optimization Challenges
This method requires electron-deficient aromatic rings and high temperatures, leading to potential decomposition of the trifluoromethoxy group. Yields for analogous reactions are moderate (50–60%).
Comparative Analysis of Methods
Structural Characterization and Validation
Spectroscopic Data
- IR Spectroscopy : Stretching at 1670 cm⁻¹ confirms the carboxamide group.
- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.12–10.75 ppm. The trifluoromethoxy group’s CF₃ resonance is observed at δ -58 ppm in ¹⁹F NMR.
- Mass Spectrometry : Molecular ion peak at m/z 484.4 (C₂₅H₁₉F₃N₂O₅).
Industrial-Scale Considerations
Patent WO2014006637A2 highlights challenges in scaling benzofuran-2-carboxamide syntheses:
- Cost of Catalysts : Pd-based catalysts increase production costs.
- Purification : Column chromatography is impractical; alternatives like crystallization are prioritized.
- Yield Optimization : Multi-step sequences often require >80% yield per step for economic viability.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the N-Phenyl Group
E957-2263: 3-(2-Ethoxybenzamido)-N,N-diethylbenzofuran-2-carboxamide
- Structure : Replaces N-phenyl with N,N-diethyl.
- Properties : Molecular weight 380.44 g/mol , logP 3.42 , rotatable bonds 9 .
- Retains similar logP and solubility to the parent compound .
C686-1325: N-(2,4-Dimethoxyphenyl)-3-(2-ethoxybenzamido)benzofuran-2-carboxamide
- Structure : N-phenyl substituted with 2,4-dimethoxy groups.
- Properties: Molecular weight 460.49 g/mol, logP 3.90, hydrogen bond donors 2, polar surface area 78.80 Ų.
- Impact: Methoxy groups enhance polarity and hydrogen bonding capacity, improving solubility (-4.43 logSw vs. -3.70 for the parent).
C686-0507: 3-(2-Ethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Structure : N-phenyl substituted with fluorine at position 2.
- Properties : Molecular weight 418.42 g/mol , fluorine’s electronegativity enhances dipole interactions.
- Impact : Fluorine may improve metabolic stability and binding affinity through halogen bonds. Higher molecular weight suggests slightly reduced solubility .
Variations in the Benzamido Side Chain
N-(2-Ethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide (CM934833)
- Structure : Replaces 2-ethoxybenzamido with 2-ethylbutanamido.
- Properties : Molecular weight 394.47 g/mol , logP likely >4 (alkyl chain increases lipophilicity).
- Impact : Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility. The ethylbutanamido group introduces conformational flexibility .
3-(3-Chloropropanamido)-N-phenylbenzofuran-2-carboxamide (CAS: 887884-78-8)
- Structure : Substitutes 2-ethoxybenzamido with 3-chloropropanamido.
- Properties : Chlorine’s electron-withdrawing effect alters electronic distribution.
- Impact: Chlorine may enhance binding to electrophilic targets or confer resistance to oxidative metabolism. Potential toxicity concerns due to reactive intermediates .
Table: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
3-(2-Ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.38 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects.
Neuroprotective Effects
Research indicates that benzofuran derivatives exhibit neuroprotective properties. For instance, a study on related compounds demonstrated that certain benzofuran derivatives protected neuronal cells from NMDA-induced excitotoxicity. This suggests that structural modifications, such as those in this compound, could enhance neuroprotection by modulating reactive oxygen species (ROS) and excitotoxic pathways .
Antioxidant Activity
Antioxidant activity is a crucial aspect of the biological profile of this compound. Compounds with similar structures have shown significant ability to scavenge free radicals and inhibit lipid peroxidation in cellular models. The presence of the ethoxy group may enhance the electron-donating capacity of the molecule, contributing to its antioxidant potential .
The proposed mechanism of action for this compound involves:
- Interaction with NMDA Receptors : Similar compounds have been shown to modulate NMDA receptor activity, reducing excitotoxic damage in neuronal cells.
- Scavenging Reactive Oxygen Species : The compound may act as an ROS scavenger, thereby mitigating oxidative stress in cells.
- Inhibition of Lipid Peroxidation : By preventing lipid peroxidation, the compound could protect cellular membranes from oxidative damage.
Case Studies and Experimental Data
- Neuroprotection : In vitro studies have highlighted that compounds structurally related to this compound exhibit protective effects against neuronal cell death induced by excitotoxic agents like NMDA. For example, a study found that modifications at specific positions on the benzofuran ring significantly enhanced neuroprotective efficacy .
- Antioxidant Studies : Experimental assays have demonstrated that related benzofuran derivatives effectively scavenge DPPH radicals and inhibit lipid peroxidation in brain homogenates. These findings suggest that this compound may possess similar antioxidant capabilities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| This compound | Structure | Neuroprotection, Antioxidant |
| 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Structure | Neuroprotection against NMDA toxicity |
| N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide | Structure | Potential cannabinoid agonist |
Q & A
Q. What are the common synthetic routes for 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Benzofuran Core Formation : Cyclization of phenol derivatives using reagents like POCl₃ or BF₃·Et₂O under reflux conditions .
- Amide Bond Formation : Coupling of the benzofuran carboxylic acid derivative with 2-ethoxybenzamide using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Purification : Column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures is critical for isolating the final product .
Q. How is the compound characterized structurally?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amide linkages (e.g., carbonyl peaks at ~165–170 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of amide C=O stretches (~1680 cm⁻¹) and benzofuran ring vibrations .
Q. What physicochemical properties are critical for experimental design?
- Solubility : Low aqueous solubility (requires DMSO or DMF for dissolution in biological assays) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at –20°C in inert atmospheres is recommended .
- LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20% .
- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency in benzofuran ring formation .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve amide bond formation kinetics .
Q. What strategies resolve contradictions in reported bioactivity data?
- Structural Analog Comparison : Compare activity with derivatives like 3-(3-fluorobenzamido)-N-phenylbenzofuran-2-carboxamide to isolate substituent effects .
- Dose-Response Curves : Validate potency discrepancies using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) .
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity .
Q. How is the compound’s enzyme inhibition mechanism elucidated?
- Molecular Docking : Use software like AutoDock to model interactions with kinase targets (e.g., EGFR or MAPK) .
- Kinetic Assays : Measure inhibition constants (Ki) via Lineweaver-Burk plots to determine competitive/non-competitive binding .
- Mutagenesis Studies : Identify critical amino acid residues by testing activity against mutant enzymes .
Q. What methodologies assess stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hrs .
- Plasma Stability Tests : Exposure to human plasma at 37°C to evaluate esterase-mediated hydrolysis .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C) for storage guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
